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Compound of Interest

Compound Name: 2-Oxopyrrolidin-3-yl acetate

CAS No.: 42491-95-2

Cat. No.: B2896363

Get Quote

2-Oxopyrrolidin-3-yl acetate is a derivative of pyroglutamic acid, a compound of significant

interest in medicinal chemistry and drug development. Pyroglutamic acid and its analogues

serve as valuable chiral synthons for the asymmetric synthesis of bioactive molecules.[1] The

precise structural characterization of these molecules is paramount to ensuring their purity,

stability, and efficacy in downstream applications. This guide provides a comprehensive

overview of the core spectroscopic techniques—Nuclear Magnetic Resonance (NMR), Infrared

(IR) Spectroscopy, and Mass Spectrometry (MS)—as they apply to the structural verification of

2-Oxopyrrolidin-3-yl acetate.

As direct experimental spectra for this specific molecule are not widely published, this guide

synthesizes data from closely related analogues and foundational spectroscopic principles to

present a robust, predictive analysis. This approach not only outlines the expected data but

also explains the underlying chemical principles, offering researchers a self-validating

framework for interpreting their own experimental results.
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The foundation of any spectroscopic analysis is a thorough understanding of the molecule's

structure. 2-Oxopyrrolidin-3-yl acetate possesses a γ-lactam (a five-membered cyclic amide)

core, an N-H bond, and an acetate ester functional group. Each of these features imparts a

unique and identifiable signature in its various spectra.

Molecular Formula: C₆H₉NO₃ Molecular Weight: 159.14 g/mol Monoisotopic Mass: 159.05824

Da

Figure 1. Molecular Structure with Atom Numbering
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Caption: Molecular structure of 2-Oxopyrrolidin-3-yl acetate with numbering for NMR

assignments.
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Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of

an organic molecule. By analyzing the chemical environment of each proton (¹H NMR) and

carbon (¹³C NMR), we can piece together the molecular puzzle.

Expertise in Practice: Causality of NMR Chemical Shifts
The predicted chemical shifts are not arbitrary; they are based on the inductive and anisotropic

effects of neighboring functional groups. The electron-withdrawing nature of the lactam and

ester carbonyls, along with the nitrogen and oxygen atoms, deshields adjacent nuclei, causing

them to resonate at a higher frequency (further downfield).

¹H NMR Spectroscopy
The proton NMR spectrum provides information on the number of different types of protons,

their electronic environment, and their connectivity through spin-spin coupling.
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Proton
Assignment
(See Fig. 1)

Predicted
Chemical
Shift (δ,
ppm)

Multiplicity
Coupling
Constant (J,
Hz)

Integration Rationale

NH (N1) ~7.0 - 8.0 broad singlet - 1H

Amide

protons are

often broad

due to

quadrupole

broadening

from the

nitrogen and

chemical

exchange.

CH (C3) ~5.2 - 5.4 dd J ≈ 8.0, 6.0 1H

Significantly

downfield due

to the

adjacent C=O

and the

deshielding

effect of the

acetate's

oxygen atom.

It is coupled

to the two

protons on

C4.

CH₂ (C4) ~2.2 - 2.5 m - 2H Diastereotopi

c protons

adjacent to

the chiral

center (C3)

and C5. They

will show

complex
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splitting

patterns.

CH₂ (C5) ~3.3 - 3.5 t J ≈ 7.0 2H

Downfield

shift due to

proximity to

the

electronegati

ve nitrogen

atom.

Coupled to

the C4

protons.

CH₃ (Acetate) ~2.1 s - 3H

A

characteristic

singlet for an

acetate

methyl group.

Predicted spectra are based on data from analogous compounds such as 3-hydroxy-2-

pyrrolidinone and various acetate esters.[2][3]

¹³C NMR Spectroscopy
The carbon NMR spectrum reveals the number of unique carbon environments in the molecule.
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Carbon Assignment (See
Fig. 1)

Predicted Chemical Shift
(δ, ppm)

Rationale

C=O (Lactam, C2) ~175 - 178
Carbonyl carbon of the γ-

lactam, highly deshielded.

C=O (Ester) ~170 - 172
Carbonyl carbon of the acetate

group.

CH (C3) ~70 - 75

Carbon bearing the ester

oxygen, significantly

deshielded.

CH₂ (C5) ~40 - 45
Carbon adjacent to the

nitrogen atom.

CH₂ (C4) ~28 - 32
Aliphatic carbon within the

pyrrolidinone ring.

CH₃ (Acetate) ~20 - 22
Methyl carbon of the acetate

group.

Predictions are derived from established chemical shift ranges for lactams and esters.[4][5]

Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in a molecule by detecting the

absorption of infrared radiation corresponding to specific bond vibrations.

Expertise in Practice: Distinguishing Carbonyls
A key feature of the IR spectrum for this molecule is the presence of two distinct carbonyl

(C=O) stretching frequencies. The lactam carbonyl typically absorbs at a lower wavenumber

(around 1690 cm⁻¹) due to resonance with the nitrogen lone pair, which imparts more single-

bond character. The ester carbonyl, with less resonance, appears at a higher wavenumber

(around 1740 cm⁻¹). This distinction is a critical piece of evidence for the presence of both

functional groups.[6][7]
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Wavenumber (cm⁻¹) Vibration Type Functional Group

~3200 (broad) N-H Stretch Secondary Amide (Lactam)

~2950-2850 C-H Stretch Aliphatic (CH₂, CH₃)

~1740 (strong) C=O Stretch Ester

~1690 (strong) C=O Stretch (Amide I band) γ-Lactam

~1370 C-H Bend Methyl (CH₃)

~1240 (strong) C-O Stretch Ester

Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern

of a molecule, offering crucial clues to its structure. For 2-Oxopyrrolidin-3-yl acetate, electron

ionization (EI) would likely induce several characteristic fragmentation pathways.

Expertise in Practice: Self-Validating Fragmentation
The fragmentation of 2-Oxopyrrolidin-3-yl acetate is a self-validating process. The molecular

ion confirms the overall mass. The observation of a fragment corresponding to the loss of the

acetyl group (m/z 116) and a fragment for the acetyl cation itself (m/z 43) provides

complementary evidence for the acetate moiety. Similarly, cleavages within the pyrrolidinone

ring are characteristic of γ-lactams and further corroborate the core structure.[8][9]

Predicted Fragmentation Pathways:

Molecular Ion (M⁺˙): m/z = 159

Loss of Acetyl Radical: A primary fragmentation would be the cleavage of the C-O bond to

lose an acetyl radical (•COCH₃), resulting in a fragment at m/z 116.

Loss of Ketene: A common rearrangement involves the loss of neutral ketene (CH₂=C=O)

from the acetate group, leading to a fragment corresponding to the parent alcohol at m/z

101.
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Formation of Acetyl Cation: The formation of the highly stable acetyl cation (m/z 43) would be

a very prominent peak, often the base peak for acetate esters.

Ring Cleavage: γ-lactams can undergo characteristic ring fragmentation. A common

cleavage is the loss of CO followed by subsequent fragmentations. For example, cleavage of

the N1-C2 and C3-C4 bonds could lead to smaller charged fragments.

Figure 2. Predicted EI-MS Fragmentation Pathways
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Caption: Major predicted fragmentation pathways for 2-Oxopyrrolidin-3-yl acetate under EI-

MS.

Experimental Protocols
To ensure data integrity and reproducibility, standardized protocols are essential.

NMR Sample Preparation and Acquisition
Sample Preparation: Accurately weigh 5-10 mg of 2-Oxopyrrolidin-3-yl acetate and

dissolve it in ~0.6 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a standard 5 mm

NMR tube.

Instrument Setup: Use a 400 MHz (or higher) NMR spectrometer. Tune and shim the

instrument to the specific sample and solvent.

¹H NMR Acquisition: Acquire the spectrum with a standard pulse sequence. A spectral width

of 12-15 ppm, an acquisition time of 3-4 seconds, and a relaxation delay of 1-2 seconds are
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typical starting parameters.

¹³C NMR Acquisition: Acquire the spectrum using a proton-decoupled pulse sequence. A

wider spectral width (e.g., 220-240 ppm) and a longer acquisition time with more scans will

be necessary due to the lower natural abundance and sensitivity of the ¹³C nucleus.

FTIR Sample Preparation and Acquisition (ATR Method)
Background Spectrum: Ensure the Attenuated Total Reflectance (ATR) crystal is clean.

Collect a background spectrum of the empty crystal. This is crucial to subtract atmospheric

(CO₂, H₂O) and instrument-related absorptions.[10]

Sample Application: Place a small amount of the solid sample directly onto the ATR crystal.

Data Acquisition: Apply pressure using the instrument's anvil to ensure good contact. Collect

the sample spectrum, typically by co-adding 16 or 32 scans at a resolution of 4 cm⁻¹. The

final spectrum is presented in terms of transmittance or absorbance versus wavenumber

(cm⁻¹).

Mass Spectrometry (GC-MS with EI)
Sample Preparation: Prepare a dilute solution of the sample (~1 mg/mL) in a volatile solvent

like ethyl acetate or dichloromethane.

GC Method: Inject a small volume (e.g., 1 µL) into a Gas Chromatograph equipped with a

suitable capillary column (e.g., a nonpolar DB-5 or equivalent). Use a temperature program

to elute the compound (e.g., ramp from 50°C to 250°C at 10°C/min).

MS Acquisition: The eluent from the GC is directed into the ion source of the mass

spectrometer. Use a standard Electron Ionization (EI) source at 70 eV. Acquire mass spectra

over a range of m/z 40-300.

Conclusion: A Unified Approach to Structural
Verification
The structural elucidation of 2-Oxopyrrolidin-3-yl acetate is a synergistic process. NMR

spectroscopy defines the carbon-hydrogen framework and stereochemical relationships.
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Infrared spectroscopy rapidly confirms the presence and nature of key functional groups—the

lactam and ester carbonyls. Finally, mass spectrometry verifies the molecular weight and

provides corroborating structural evidence through predictable fragmentation patterns.

Together, these techniques form a self-validating system, providing researchers and drug

development professionals with a high degree of confidence in the identity, purity, and structure

of this important chemical entity.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?
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